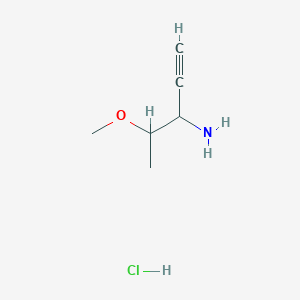
1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
科学的研究の応用
Urease Inhibitors and Medical Applications
Urease is an enzyme that catalyzes the hydrolysis of urea, playing a pivotal role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research has focused on various groups of urease inhibitors, including urea derivatives, as potential drugs for treating these infections. Despite acetohydroxamic acid being the only clinically used compound, it poses severe side effects, indicating the untapped potential of urease inhibition in medicine. The exploration of herbal extracts as sources of polyphenolic urease inhibitors has emerged as a complementary or alternative therapy, highlighting the ongoing need for safer and more effective treatments (Kosikowska & Berlicki, 2011).
Urea Biosensors for Health Monitoring
Advancements in urea biosensors have been significant, especially in detecting and quantifying urea concentration for health monitoring. Urea serves as an end product of nitrogen metabolism in humans, where its excessive or deficient levels indicate various health issues, from indigestion and ulcers to kidney failure and hepatic failure. Recent decades have seen the use of nanoparticles, conducting polymers, and carbon materials in urea biosensors, enhancing enzyme immobilization and sensing accuracy. This progress underscores the importance of urea detection across multiple sectors, including healthcare, agriculture, and food preservation (Botewad et al., 2021).
Polyphenols and Urea Derivatives in Drug Design
The unique hydrogen-bonding capabilities of ureas make them crucial in drug-target interactions, leading to their incorporation in molecules displaying a broad range of bioactivities. Research in medicinal chemistry has highlighted the significance of urea in drug design, showing its role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This review emphasizes the importance of urea moiety in the development of therapeutics, encouraging its use in medicinal chemistry for rational drug design (Jagtap et al., 2017).
Urea as a Hydrogen Carrier for Sustainable Energy
The exploration of urea as a hydrogen carrier presents a novel approach to sustainable energy solutions. Urea's attributes, including its non-toxicity, stability, and ease of transport and storage, alongside its cheap and widespread availability, position it as a promising candidate for rapid implementation as a hydrogen carrier. This perspective underscores the potential of urea for future sustainable hydrogen supply, highlighting the importance of focused research to exploit these sustainable routes (Rollinson et al., 2011).
作用機序
Target of Action
Compounds with similar structures, such as triazole derivatives, are known to interact with various biological targets due to their structural characteristics that make it easier to bind with target molecules .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets through hydrogen bonding
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a variety of biological effects .
Result of Action
Similar compounds have been known to produce a variety of biological effects .
特性
IUPAC Name |
1-cyclohexyl-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-22-16-11-5-6-12-17(16)23-14-8-7-13-19-18(21)20-15-9-3-2-4-10-15/h5-6,11-12,15H,2-4,9-10,13-14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXODXKATHENFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


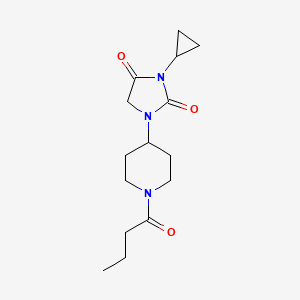
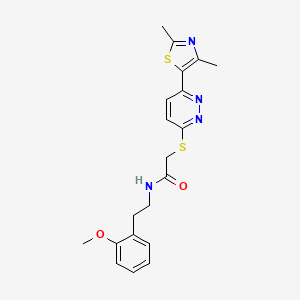
![2,4-dichloro-5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2461876.png)
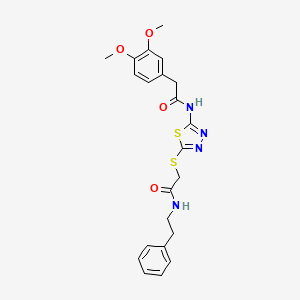
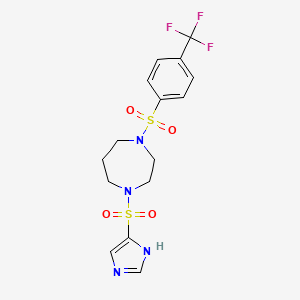
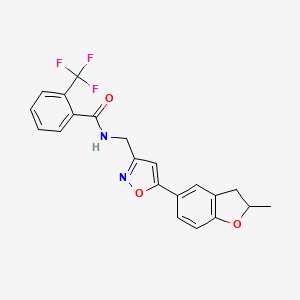
![6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2461885.png)
![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461886.png)
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine dihydrochloride](/img/structure/B2461887.png)
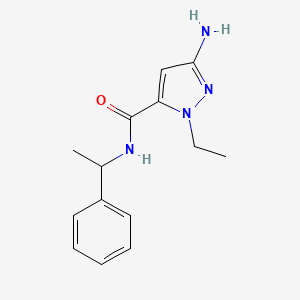
![3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide](/img/structure/B2461893.png)

